Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl-
Description
Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- (CAS RN: 524041-68-7), is a piperazine derivative featuring a sulfonyl group substituted with a 4-methoxy-3-nitrophenyl moiety and a methyl group at the 4-position of the piperazine ring . This compound belongs to a class of sulfonamide-functionalized piperazines, which are widely explored in medicinal chemistry due to their versatile biological activities, including antimicrobial, anticancer, and receptor-targeting properties . The nitro and methoxy substituents on the phenyl ring contribute to its electronic and steric profile, influencing its interactions with biological targets such as enzymes (e.g., DNA topoisomerase II) and receptors (e.g., serotonin and CCR5) .
Properties
CAS No. |
793715-98-7 |
|---|---|
Molecular Formula |
C12H17N3O5S |
Molecular Weight |
315.35 g/mol |
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C12H17N3O5S/c1-13-5-7-14(8-6-13)21(18,19)10-3-4-12(20-2)11(9-10)15(16)17/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
IYGSZRBSGJTEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- typically involves the reaction of piperazine with 4-methoxy-3-nitrobenzenesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques such as crystallization, distillation, and chromatography ensures the efficient production of high-quality Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl-.
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-4-[(4-Methylphenyl)Sulfonyl]Piperazine (CAS RN: 441743-43-7)
This compound replaces the 4-methoxy-3-nitrophenyl group with a 3-chlorobenzyl and 4-methylphenylsulfonyl moiety. While structural data are available, its biological activity remains less characterized compared to the target compound.
1-[3-(Methylsulfonyl)-4-Nitrophenyl]Piperazine (CAS RN: 1197193-08-0)
This analogue retains the nitro group but substitutes the methoxy with a methylsulfonyl group.
Anticancer Piperazine Derivatives
- 1-(4-Substitutedbenzoyl)-4-(4-Chlorobenzhydryl)Piperazines (5a–g) : These derivatives exhibit significant cytotoxicity against multiple cancer cell lines (e.g., IC₅₀ values < 10 µM for HCT-116 colon cancer). The 4-chlorobenzhydryl group enhances cellular uptake, while benzoyl substituents modulate potency. In contrast, the target compound’s nitro and methoxy groups may favor DNA intercalation or topoisomerase inhibition .
- Piperazine-Containing Thiazolyl-4-Sulfonamides (14g–k) : Bulky substituents (e.g., 4-methoxyphenyl in 14i) reduce antitumor activity (growth inhibition < 20%), whereas 3-chlorophenyl derivatives (14h) show moderate efficacy. This highlights the sensitivity of anticancer activity to steric effects, suggesting the target compound’s nitro group may balance bulk and electronic properties .
Antimicrobial and Antiviral Analogues
- 7H-Thiazolo[3,2-b]-1,2,4-Triazoles (4a–g) : Piperazine-linked compounds with carboxyl groups exhibit antibacterial activity via salt-bridge interactions with Mg²⁺ in DNA topoisomerase II. The target compound’s sulfonyl group may similarly coordinate metal ions, though its nitro group could enhance membrane penetration .
- Piperazine-Based CCR5 Antagonists (e.g., Sch-350634) : These HIV-1 inhibitors utilize a 4-methylpiperidine N-oxide and trifluoromethylphenyl groups for CCR5 binding. While structurally distinct, they underscore the importance of sulfonyl and aromatic groups in optimizing bioavailability and target affinity—a design principle shared with the target compound .
Receptor-Targeting Analogues
Serotonin Receptor Modulators
- Such differences illustrate how minor substituent changes alter receptor subtype specificity .
- 1-(2,5-Dimethoxy-4-Iodophenyl)-2-Aminopropane: A 5-HT₂ agonist that increases sympathetic nerve activity, unlike 5-HT₁A agonists. The target compound’s methoxy group may similarly influence serotonergic pathways, though its sulfonyl group likely directs distinct binding interactions .
Data Tables: Key Structural and Functional Comparisons
Table 2. Impact of Substituents on Bioactivity
| Substituent Type | Example Compound | Effect on Activity |
|---|---|---|
| Nitro (electron-withdrawing) | Target compound | Enhanced DNA/enzyme binding; possible cytotoxicity |
| Methoxy (electron-donating) | Target compound | Improved solubility; moderate steric hindrance |
| Chloro (lipophilic) | 1-(3-Chlorobenzyl) | Increased membrane permeability |
| Trifluoromethyl | Sch-350634 | High receptor affinity and metabolic stability |
Biological Activity
Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₁₅N₃O₅S and features a piperazine core with a sulfonyl group attached to a 4-methoxy-3-nitrophenyl moiety. The structural components contribute to its unique reactivity and biological interactions:
- Piperazine Ring : A six-membered heterocyclic structure that enhances solubility and bioactivity.
- Methoxy Group : Provides electron-donating properties, potentially influencing the compound's interaction with biological targets.
- Nitro Group : Known for its electrophilic character, which can facilitate various chemical reactions.
Biological Activities
Research indicates that Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- exhibits significant biological activities, including:
- Inhibition of Carbonic Anhydrase : The compound has demonstrated inhibitory effects on human carbonic anhydrase isoforms I and II, with inhibition constants (Ki) of 484.02 ± 30.30 nM and 526.30 ± 112.9 nM respectively. This suggests potential applications in treating conditions where carbonic anhydrase modulation is beneficial.
- Antitumor Activity : Similar piperazine derivatives have shown promising antitumor effects against various cancer cell lines. For instance, compounds containing piperazine have been reported to exhibit IC50 values significantly lower than standard chemotherapeutics like cisplatin .
- Neurotransmitter Interaction : Piperazine derivatives often interact with neurotransmitter systems, indicating potential use in neuropharmacology .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- compared to other piperazine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperazine | Basic piperazine structure | Antidepressant effects |
| N-(4-Methoxy-benzylidene)-N'-[2-(4-methyl-piperazine-1-sulfonyl)-4-fluorophenyl]urea | Contains urea linkage | Antitumor activity |
| Piperazine Derivative with Pyridine | Pyridine ring addition | Antimicrobial properties |
| Piperazine, 1-[(4-methoxy-3-nitrophenyl)sulfonyl]-4-methyl- | Nitro and methoxy substitutions | Inhibitory effects on carbonic anhydrase; potential antitumor activity |
Case Studies and Research Findings
- Antitumor Efficacy : In a study evaluating various piperazine derivatives for their anticancer properties, one derivative exhibited superior activity against the A549 lung cancer cell line (IC50 = 0.19 µM), outperforming cisplatin (IC50 = 11.54 µM) . This highlights the potential of piperazine-based compounds in cancer therapy.
- Mechanisms of Action : Research has shown that piperazine compounds can induce necroptosis in cancer cells, a form of regulated cell death that may circumvent traditional chemoresistance mechanisms . This opens avenues for developing novel cancer treatments targeting necroptotic pathways.
- Pharmacological Profiles : The binding affinity of piperazine derivatives to various receptors (e.g., dopamine receptors) suggests their utility in treating neuropsychiatric disorders . The diverse pharmacological profiles indicate that modifications to the piperazine structure can yield compounds with tailored therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
